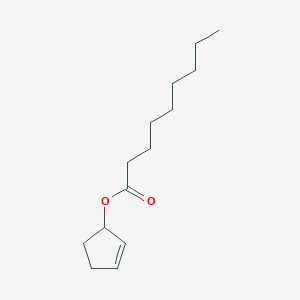
Cyclopent-2-en-1-yl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-2-en-1-yl nonanoate is an organic compound that belongs to the ester family It is characterized by the presence of a cyclopentene ring attached to a nonanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopent-2-en-1-yl nonanoate typically involves the esterification of cyclopent-2-en-1-ol with nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the process may be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Cyclopent-2-en-1-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one and nonanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding cyclopent-2-en-1-yl nonanol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclopent-2-en-1-one and nonanoic acid.
Reduction: Cyclopent-2-en-1-yl nonanol.
Substitution: Various substituted cyclopent-2-en-1-yl derivatives, depending on the nucleophile used.
Scientific Research Applications
Cyclopent-2-en-1-yl nonanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cyclopent-2-en-1-yl nonanoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ester group is converted to a carboxylic acid, while the cyclopentene ring may form a ketone. The molecular targets and pathways involved in these reactions include the activation of the ester group and the formation of reactive intermediates that facilitate the transformation.
Comparison with Similar Compounds
Cyclopent-2-en-1-yl nonanoate can be compared with other similar compounds, such as:
Cyclopent-2-en-1-yl acetate: This compound has a shorter ester chain and different reactivity due to the acetate group.
Cyclopent-2-en-1-yl butanoate: Similar structure but with a shorter butanoate ester group, leading to different physical and chemical properties.
Cyclopent-2-en-1-yl hexanoate: Another similar compound with a hexanoate ester group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its longer nonanoate ester chain, which can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
Properties
CAS No. |
62088-41-9 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl nonanoate |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-12-14(15)16-13-10-8-9-11-13/h8,10,13H,2-7,9,11-12H2,1H3 |
InChI Key |
ORHSHENXVVZMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















